Ginsenoside Re is a protopanaxatriol-type ginsenoside, a class of natural compounds found abundantly in Panax ginseng (ginseng). [, , , ] Ginseng is a perennial herb that has been used in traditional medicine for centuries. Ginsenoside Re has emerged as a key component of ginseng, attracting significant research interest due to its diverse pharmacological activities. [, , , , , , , ]
Ginsenoside Re can be synthesized through various methods, including:
Ginsenoside Re features a complex molecular structure characterized by:
Ginsenoside Re participates in several chemical reactions, primarily involving:
Ginsenoside Re exhibits its pharmacological effects through several mechanisms:
Ginsenoside Re has diverse applications across various scientific fields:
Ginsenoside Re (Re) belongs to the protopanaxatriol (PPT)-type ginsenosides derived from the dammarane triterpenoid skeleton. Its biosynthesis in Panax ginseng initiates with the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol synthase (PgDDS) [3] [7]. Subsequent hydroxylation at C-6 and C-20 positions by cytochrome P450 enzymes (CYP716A47 and CYP716A53v2) yields the PPT aglycone [3] [6]. Glycosylation begins with UDP-glycosyltransferases (UGTs): PgUGT71A53 adds a glucose to C-20-OH, while PgUGT94Q3 glucosylates C-6-OH. The terminal rhamnose attachment at C-2′ of the inner glucose is mediated by the newly identified rhamnosyltransferase PgURT94, completing Re biosynthesis [6].
Tissue-specific distribution is significant: Re accumulates predominantly in root hairs (2.2 mg/g) and leaves due to higher expression of PgURT94 and biosynthetic enzymes in these tissues [6] [7]. Endogenous phytohormones like jasmonic acid (JA) and salicylic acid (SA) upregulate pathway genes, as evidenced by their correlation with ginsenoside levels in the phloem and periderm [7].
Enzyme | Function | Localization in *P. ginseng |
---|---|---|
PgDDS | Cyclizes 2,3-oxidosqualene to dammarenediol-II | Root hair, rhizome |
CYP716A53v2 | Hydroxylates dammarenediol-II at C-6 | Root hair, phloem |
PgUGT71A53 | Glucosylates PPT at C-20-OH | Root hair, fibrous root |
PgUGT94Q3 | Glucosylates PPT at C-6-OH | Root hair, leaf |
PgURT94 | Adds terminal rhamnose to C-2′ | Root hair, leaf peduncle |
Total synthesis of Re addresses supply limitations from plant extraction. The synthesis employs an orthogonal protecting group strategy to differentiate hydroxyl groups on the PPT aglycone (12-OH > 3-OH > 6-OH >> 20-OH) [1]. Key advancements include:
Glycosylation Site | Catalyst System | Conditions | Yield | Key Advantage |
---|---|---|---|---|
C-20-OH (tertiary) | 0.3 equiv Ph₃PAuNTf₂ | CH₂Cl₂, 4Å MS, RT | 84% | Acid sensitivity avoidance |
C-6-OH (secondary) | 0.5 equiv Ph₃PAuNTf₂ | CH₂Cl₂, 4Å MS | 77–83% | Suppresses orthoester formation |
C-2′ (rhamnose) | 0.2 equiv Ph₃PAuNTf₂ | ClCH₂CH₂Cl, 5Å MS, 40°C | 81–86% | Stereocontrol for α-linkage |
The PPT backbone contains four chiral centers (C-3, C-6, C-12, C-20), with C-20 configuration being critical for bioactivity. Key synthetic hurdles include:
Microbial chassis (e.g., engineered Saccharomyces cerevisiae) now offer alternatives by expressing PgDDS, CYP716A53v2, and glycosyltransferases. Fed-batch fermentation achieves Re titers of 3.6 g/L, outperforming plant extraction yields [6].
The rhamnose-glucose disaccharide at C-6 defines Re’s pharmacological properties. Structure-activity relationship (SAR) studies reveal:
Synthetic biology enables glyco-optimization: Co-expression of PgURT94 with UDP-rhamnose biosynthetic genes in yeast yields Re derivatives with modified rhamnose motifs, showing enhanced bioactivities in in vitro anti-inflammatory assays [6].
Structural Element | Modification | Biological Impact | Mechanistic Insight |
---|---|---|---|
C-6 disaccharide | Removal of terminal rhamnose | ↓ Neuroprotection, ↓ Anti-inflammatory activity | Reduced ROS scavenging capacity |
C-20 glucose | De-glucosylation | ↓ Cardioprotection (anti-arrhythmic effects) | Altered calcium channel modulation |
PPT aglycone | Epimerization at C-20 | ↓ Overall bioactivity | Loss of receptor binding affinity (e.g., NMDA) |
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